molecular formula C21H23ClN2O3 B6931689 N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6931689
M. Wt: 386.9 g/mol
InChI Key: NVECHVUZKQVFNO-UHFFFAOYSA-N
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Description

N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a benzofuran ring and a pyrrolidine ring, which are connected through a spiro linkage. The presence of a chloro-substituted phenyl group and a carboxamide functional group further adds to its chemical diversity.

Properties

IUPAC Name

N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-14(2)27-19-17(22)8-5-9-18(19)23-20(25)24-11-10-21(13-24)16-7-4-3-6-15(16)12-26-21/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVECHVUZKQVFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide typically involves multiple steps, including the formation of the benzofuran and pyrrolidine rings, followed by their spiro linkage. Key transformations in the synthesis may include copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to handle large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide include other spirocyclic compounds and those containing benzofuran or pyrrolidine rings. Examples include:

  • Spiro[cyclohexane-1,3’-indoline]-2’-one
  • 2-(2-chlorophenyl)-1H-benzofuran
  • Pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of N-(3-chloro-2-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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